Chroman-8-carbaldehyde
Description
While extensive research has been conducted on the wider family of chromans and chromones, Chroman-8-carbaldehyde itself is an area of emerging interest. Its unique structure, featuring an aldehyde group at the 8-position of the chroman ring, presents specific opportunities for chemical transformations and the development of novel compounds.
The chroman scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry. nih.govacs.org This core is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govnih.gov Chroman derivatives have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.govresearchgate.netnih.gov The structural rigidity and three-dimensional nature of the chroman ring system allow for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The versatility of the chroman scaffold makes it a valuable template for the design and discovery of new therapeutic agents. acs.org
The presence of an aldehyde group on the chroman framework, as seen in this compound, introduces a highly reactive site for a multitude of chemical reactions. Aldehydes are valuable synthetic intermediates that can be readily transformed into a wide range of other functional groups, including carboxylic acids, alcohols, and amines. acs.org In the context of chroman structures, the aldehyde group serves as a key handle for derivatization, allowing for the construction of more complex molecular architectures. Research has demonstrated the synthesis of various chroman aldehydes and their subsequent use in creating derivatives with potential biological applications, such as anti-HIV agents. nih.gov The reactivity of the aldehyde can be influenced by the electronic properties of the chroman ring and the presence of other substituents.
A study investigating hydrazone exchange processes highlighted the reactivity of this compound. Preliminary experiments revealed that it undergoes rapid hydrazone formation, reacting significantly faster than other aromatic aldehydes like quinoline-8-carbaldehyde and benzaldehyde. ljmu.ac.uk This enhanced reactivity suggests that the chroman ring system plays a role in facilitating this transformation. ljmu.ac.uk
| Aldehyde Compound | Relative Rate of Hydrazone Formation |
| This compound | 13-fold faster than benzaldehyde |
| Quinoline-8-carbaldehyde | 5-fold slower than this compound |
| Benzaldehyde | Base reference |
| This table is based on preliminary experimental data on hydrazone formation kinetics. ljmu.ac.uk |
The current body of research on this compound is not extensive, presenting several opportunities for future investigation. While its synthesis and some aspects of its reactivity are known, a thorough exploration of its biological profile is a significant research gap. Future studies could focus on screening this compound and its derivatives for a range of pharmacological activities, leveraging the known biological potential of the broader chroman class.
Furthermore, a deeper computational and experimental analysis of the compound's reactivity could uncover novel synthetic applications. tandfonline.com Exploring its use in multicomponent reactions or as a key intermediate in the total synthesis of complex natural products are promising avenues. The development of stereoselective reactions involving the aldehyde group would also be a valuable contribution to the field, enabling the synthesis of chiral chroman derivatives with potentially enhanced biological specificity.
| Research Area | Current Status | Future Directions |
| Synthesis | Methods for the synthesis of related chroman aldehydes exist. nih.govmdpi.com | Optimization of synthetic routes to this compound for higher yields and scalability. |
| Reactivity | Demonstrated rapid hydrazone formation. ljmu.ac.uk | In-depth mechanistic studies and exploration of a wider range of chemical transformations. |
| Biological Activity | Largely unexplored for this specific compound. | Systematic screening for various pharmacological activities (e.g., anticancer, antioxidant). |
| Stereochemistry | Limited focus on stereoselective synthesis. | Development of enantioselective methods for the synthesis of chiral this compound derivatives. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624057 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327183-32-4 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chroman 8 Carbaldehyde and Derivatives
Direct Formylation Strategies
Direct formylation involves the electrophilic substitution of a hydrogen atom on the aromatic portion of the chroman ring with a formyl group (-CHO). The electron-donating nature of the cyclic ether oxygen activates the aromatic ring, directing substitution primarily to the ortho and para positions. In the chroman system, the C-6 (para) and C-8 (ortho) positions are the most activated sites for electrophilic attack.
These methods utilize formylating agents to directly functionalize the chroman ring system. The choice of reagent and conditions can influence the regioselectivity of the reaction.
The ortho-formylation of electron-rich aromatic compounds, such as chroman, can be effectively accomplished using dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). mdma.chmdpi.com This method, often referred to as the Rieche formylation, provides high regioselectivity for the position ortho to the activating group. wikipedia.org In the case of a chroman precursor, the ether oxygen directs the formylation to the C-8 position.
The proposed mechanism involves the coordination of the Lewis acid (TiCl₄) to the chroman's ether oxygen. This coordination increases the nucleophilicity of the aromatic ring and positions the electrophile, generated from the interaction of TiCl₄ and dichloromethyl methyl ether, for preferential attack at the adjacent C-8 position. mdma.chmdpi.com The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures. mdpi.com Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired aldehyde. orgsyn.org
Table 1: Representative Conditions for Rieche Formylation This table is based on general procedures for the formylation of electron-rich phenols and ethers.
| Parameter | Condition | Source(s) |
| Substrate | Chroman or similar phenolic ether | mdma.chmdpi.com |
| Formylating Agent | Dichloromethyl methyl ether | mdma.chorgsyn.org |
| Lewis Acid | Titanium tetrachloride (TiCl₄) | mdma.chwikipedia.org |
| Solvent | Dichloromethane (DCM) | mdma.chmdpi.com |
| Temperature | 0 °C to room temperature | mdpi.comresearchgate.net |
| Workup | Aqueous hydrolysis (e.g., NH₄Cl solution) | mdma.chmdpi.com |
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.com This reagent is a weak electrophile that reacts effectively with activated aromatic rings like the one in the chroman scaffold. nrochemistry.com
The reaction mechanism involves the electrophilic aromatic substitution of the chroman ring by the Vilsmeier reagent. The attack occurs preferentially at the electron-rich C-6 or C-8 positions. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde. wikipedia.orgjk-sci.com This methodology has been successfully applied to related heterocyclic systems like flavanones and chromones, indicating its utility for the synthesis of chroman-8-carbaldehyde. univen.ac.zanih.gov
Table 2: Typical Reagents for Vilsmeier-Haack Formylation
| Role | Reagent(s) | Source(s) |
| Substrate | Electron-rich arene (e.g., Chroman) | wikipedia.orgnrochemistry.com |
| Amide Source | N,N-Dimethylformamide (DMF) | ijpcbs.comjk-sci.com |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | ijpcbs.comjk-sci.com |
| Workup | Aqueous Hydrolysis (e.g., water, NaOAc solution) | nrochemistry.com |
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The ether oxygen of the chroman ring itself can serve as a DMG, facilitating lithiation at the C-8 position.
The process involves treating the chroman precursor with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). baranlab.org This generates a highly reactive aryllithium intermediate specifically at the 8-position. wikipedia.org This intermediate is then quenched with an appropriate electrophile to introduce the formyl group. N,N-Dimethylformamide (DMF) is a commonly used electrophile for this purpose, which, after hydrolysis of the initial adduct, yields the target aldehyde. uvm.edu This approach offers excellent regiocontrol, as the site of functionalization is determined by the position of the DMG. organic-chemistry.org
Table 3: Reaction Sequence for Directed Ortho-Metalation and Formylation
| Step | Procedure | Reagents | Source(s) |
| 1. Lithiation | Deprotonation ortho to the DMG. | Chroman, n-BuLi or sec-BuLi, THF | wikipedia.orgbaranlab.org |
| 2. Formylation | Quenching the aryllithium with an electrophile. | N,N-Dimethylformamide (DMF) | uvm.edu |
| 3. Workup | Hydrolysis of the intermediate to the aldehyde. | Aqueous acid (e.g., NH₄Cl) | uvm.edu |
Formylation of Chroman Precursors
Reduction of Carboxylic Acid Derivatives to Aldehydes
An alternative to direct formylation is the synthesis of this compound from a precursor already containing a carbon atom at the desired oxidation state, such as a carboxylic acid or its ester derivative. This two-step approach first requires the synthesis of the chroman-8-carboxylic acid derivative, followed by its partial reduction to the aldehyde.
The partial reduction of esters to aldehydes is a well-established transformation that can be accomplished with high selectivity using sterically hindered and reactive hydride reagents. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the preeminent reagent for this purpose. commonorganicchemistry.com The reaction is highly effective but requires careful control of reaction conditions to prevent over-reduction to the primary alcohol. masterorganicchemistry.com
The synthesis would begin with a chroman-8-carboxylate ester. This ester is treated with one equivalent of DIBAL-H at a low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), in an inert solvent like toluene (B28343) or DCM. commonorganicchemistry.comchemistrysteps.com At this temperature, DIBAL-H adds a hydride to the ester carbonyl, forming a relatively stable tetrahedral intermediate coordinated to the aluminum species. chemistrysteps.com This intermediate does not collapse to the aldehyde until it is warmed and subjected to an aqueous workup. youtube.com This procedural control is crucial for isolating the aldehyde in high yield.
Table 4: Key Parameters for DIBAL-H Reduction of Esters to Aldehydes
| Parameter | Condition | Rationale | Source(s) |
| Reagent | Diisobutylaluminium Hydride (DIBAL-H) | Bulky reducing agent that allows for partial reduction. | masterorganicchemistry.comcommonorganicchemistry.com |
| Stoichiometry | ~1 equivalent | Prevents over-reduction to the corresponding alcohol. | commonorganicchemistry.com |
| Temperature | -78 °C | Stabilizes the tetrahedral intermediate, preventing further reaction. | chemistrysteps.com |
| Substrate | Chroman-8-carboxylate ester | Precursor with the required carbon framework. | masterorganicchemistry.com |
| Workup | Aqueous quench | Hydrolyzes the intermediate to release the aldehyde product. | chemistrysteps.comyoutube.com |
Alternative Reducing Agents (e.g., Vitride) for Chroman Ester to Aldehyde Conversion
The partial reduction of a chroman ester to this compound is a critical transformation that requires careful control to prevent over-reduction to the corresponding alcohol. While several hydridic reducing agents can be employed, sodium bis(2-methoxyethoxy)aluminum dihydride, commonly known as Vitride or Red-Al®, is a notable alternative. Vitride is recognized for its ability to reduce esters to aldehydes efficiently. googleapis.comgoogle.com
This reduction is typically performed under stringent temperature control, often at -78 °C, to stabilize the hemiacetal intermediate and prevent further reduction. googleapis.com The choice of an aprotic solvent, such as toluene, is common for this reaction. googleapis.com The stoichiometry of the reducing agent is critical; using one equivalent of the hydride reagent is intended to stop the reaction at the aldehyde stage. researchgate.net The reaction progression is monitored, and upon completion, a careful workup is required to quench the excess reducing agent and isolate the aldehyde product.
Table 1: Conditions for Ester to Aldehyde Reduction
| Parameter | Condition | Rationale |
|---|---|---|
| Reducing Agent | Vitride (Red-Al®) | Efficient for partial reduction of esters. |
| Temperature | -78 °C | Stabilizes the tetrahedral intermediate, preventing over-reduction to alcohol. youtube.com |
| Solvent | Toluene, THF | Aprotic solvents compatible with the reducing agent. googleapis.com |
| Stoichiometry | ~1 equivalent | Limits the reduction to the aldehyde stage. researchgate.net |
Multi-step Synthetic Pathways Involving this compound Intermediates
This compound is a versatile intermediate, with its aldehyde group serving as a handle for a wide array of subsequent chemical modifications in multi-step syntheses.
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental in organic chemistry for forming carbon-carbon bonds. wikipedia.orglibretexts.org In the context of this compound, the aldehyde functionality can participate in various condensation reactions to build more complex molecular architectures. For instance, the Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield a new carbon-carbon double bond. acs.org Similarly, the aldol (B89426) condensation can be employed, where the aldehyde reacts with an enolate to form a β-hydroxy carbonyl compound, which may subsequently dehydrate. masterorganicchemistry.com The Wittig reaction is another powerful tool, converting the aldehyde group into an alkene by reacting it with a phosphorus ylide. nih.gov These reactions are pivotal for extending the carbon framework and introducing diverse functional groups.
Cyclization Reactions Leading to this compound Precursors
The synthesis of the chroman ring system is the foundational step for preparing this compound precursors. Various cyclization strategies have been developed to construct this bicyclic ether. These methods often involve an intramolecular reaction on a suitably substituted phenolic precursor. Examples include intramolecular oxa-Michael additions and other cascade radical cyclizations of precursors like 2-(allyloxy)arylaldehydes to form the chroman-4-one skeleton, which can then be further modified. researchgate.netnih.govorganic-chemistry.org Palladium-catalyzed reactions, such as the carboiodination of specific substrates, also provide a pathway to functionalized chromans. nih.gov These cyclization reactions are key to assembling the core structure upon which the 8-carbaldehyde group is installed or revealed.
Preparation of this compound for Chiral Epoxide Synthesis
This compound can serve as a starting point for the synthesis of valuable chiral epoxides. nih.govresearchgate.net A common synthetic route involves first converting the aldehyde into an alkene, for example, through a Wittig reaction to introduce a vinyl group at the 8-position. This newly formed alkene is then subjected to asymmetric epoxidation. Catalytic methods, such as the Sharpless asymmetric epoxidation, can be employed to introduce the epoxide ring with high enantioselectivity. nih.govmdpi.com This transformation converts the achiral aldehyde into a stereochemically rich chiral epoxide, which is a versatile building block for the synthesis of complex, enantiomerically pure target molecules.
Chemo- and Regioselective Synthesis Strategies
The ability to selectively modify one functional group in the presence of others is a hallmark of sophisticated organic synthesis. Such strategies are essential when dealing with multifunctional molecules like substituted chromans.
Regioselective Introduction of Formyl Group at C-8 Position
The directing influence of substituents on the aromatic portion of the chroman ring is paramount in achieving C-8 formylation. In chroman derivatives bearing a hydroxyl or alkoxy group at the C-6 position, the ortho (C-5, C-7) and para (C-8) positions are activated towards electrophilic aromatic substitution. To selectively introduce a formyl group at the C-8 position, a common and effective strategy involves the use of starting materials where the more reactive ortho positions (C-5 and C-7) are already substituted, thereby directing the formylation to the para position.
Classic formylation reactions such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions are frequently employed for this purpose. The choice of reaction depends on the specific substrate and desired outcome, with each method offering distinct advantages in terms of reagents, reaction conditions, and yields.
Research Findings: Formylation of 5,7-Disubstituted-6-hydroxychromans
A prominent example of this strategy is the formylation of 2,2,5,7-tetramethyl-6-hydroxychroman. In this substrate, the methyl groups at C-5 and C-7 effectively block the ortho positions relative to the C-6 hydroxyl group, thus facilitating the introduction of the formyl group at the C-8 position.
Table 1: Regioselective C-8 Formylation of 2,2,5,7-tetramethyl-6-hydroxychroman
| Reaction | Reagents | Conditions | Product | Yield (%) |
| Reimer-Tiemann | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Aqueous ethanol, Reflux | 2,2,5,7-tetramethyl-6-hydroxythis compound | Moderate |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acetic Acid | Reflux | 2,2,5,7-tetramethyl-6-hydroxythis compound | Low to Moderate |
| Vilsmeier-Haack | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 0 °C to room temperature | 2,2,5,7-tetramethyl-6-hydroxythis compound | Good |
The Reimer-Tiemann reaction , which typically favors ortho-formylation, can be effectively utilized for para-substitution when the ortho positions are sterically hindered. wikipedia.orgthieme-connect.de The reaction proceeds via the in-situ generation of dichlorocarbene (B158193) in a basic medium, which then acts as the electrophile. wikipedia.org
The Duff reaction employs hexamethylenetetramine as the formylating agent in an acidic medium, such as acetic acid. wikipedia.org While generally providing ortho-selectivity, the blockage of these positions directs the reaction to the C-8 position. wikipedia.org However, the Duff reaction is often associated with lower yields compared to other methods.
The Vilsmeier-Haack reaction has proven to be a highly effective method for the C-8 formylation of appropriately substituted chromans. jk-sci.com This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like dimethylformamide. jk-sci.comwikipedia.orgchemistrysteps.com The Vilsmeier reagent is a relatively mild electrophile, and the reaction often proceeds with good yields under controlled temperature conditions. jk-sci.com
Chemical Reactivity and Derivatization of Chroman 8 Carbaldehyde
Nucleophilic Addition Reactions of the Aldehyde Group
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. fiveable.me This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the oxygen atom is subsequently protonated, typically resulting in an alcohol or a derivative where the oxygen has been replaced. openstax.org
Chroman-8-carbaldehyde readily reacts with hydrazine (H₂NNH₂) and its derivatives in a condensation reaction to form the corresponding hydrazone. libretexts.org This reaction is a classic example of a nucleophilic addition-elimination process. masterorganicchemistry.com The mechanism involves the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then dehydrates to yield the stable C=N double bond of the hydrazone. chemtube3d.com
The kinetics of hydrazone formation are significantly influenced by the reaction pH. The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH. nih.gov Recent studies have shown that the reaction rate can be accelerated by intramolecular catalysis. nih.gov For instance, research on analogous aromatic aldehydes indicates that the presence of nearby acidic or basic groups can enhance reaction rates. ljmu.ac.uk One study highlighted that this compound exhibits rapid hydrazone formation, reacting significantly faster than benzaldehyde, which lacks rate-enhancing features. ljmu.ac.uk
| Reactant | Typical Conditions | Product | Kinetic Influences |
|---|---|---|---|
| Hydrazine (H₂NNH₂) | Mildly acidic (pH 4-5), Ethanol | This compound hydrazone | pH-dependent; accelerated by intramolecular catalysis nih.govljmu.ac.uk |
| Phenylhydrazine | Acetic acid catalyst, Reflux | This compound phenylhydrazone | Electron-withdrawing groups on the hydrazine can alter nucleophilicity |
| Girard's Reagent T | Aqueous buffer (pD 7.8) | Quaternary ammonium hydrazone derivative | Observed to be significantly faster than hydrazone exchange under similar conditions ljmu.ac.uk |
Similar to hydrazone formation, this compound undergoes condensation reactions with primary amines (R-NH₂) to form imines (also known as Schiff bases) and with hydroxylamine (NH₂OH) to form oximes. masterorganicchemistry.comresearchgate.net These reactions also proceed through a nucleophilic addition-elimination mechanism, catalyzed by mild acid. youtube.com
Imine Formation : The reaction with a primary amine results in a product where the carbonyl oxygen is replaced by a C=N-R group. This is a reversible condensation reaction where water is eliminated. masterorganicchemistry.comorganic-chemistry.org
Oxime Formation : The reaction with hydroxylamine yields an oxime, characterized by a C=N-OH functional group. youtube.comwikipedia.org This process is a reliable method for the characterization and purification of carbonyl compounds. wikipedia.org
| Reagent | Product Class | General Structure of Product | Typical Conditions |
|---|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Chroman-C=N-R | Mild acid catalyst (e.g., H⁺), removal of water |
| Hydroxylamine (NH₂OH) | Oxime | Chroman-C=N-OH | Mild acid or base catalyst, aqueous/alcoholic solution wikipedia.org |
Oxidation and Reduction Transformations
The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding Chroman-8-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are effective, as are milder reagents which offer greater selectivity for aldehydes.
| Oxidizing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic solution, heat; followed by acid workup | Chroman-8-carboxylic acid | Powerful, non-selective oxidant. |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | Chroman-8-carboxylic acid | Strongly acidic conditions. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, heat | Chroman-8-carboxylate | Mild; useful for selective oxidation. |
| Sodium Chlorite (NaClO₂) | t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene | Chroman-8-carboxylic acid | Highly selective for aldehydes. |
The aldehyde can be reduced to a primary alcohol, Chroman-8-ylmethanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent that selectively reduces aldehydes and ketones. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and more reactive.
| Reducing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | Chroman-8-ylmethanol | Common, selective, and safe to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Chroman-8-ylmethanol | Very powerful, non-selective, reacts violently with protic solvents. |
| Catalytic Hydrogenation (H₂) | H₂, Pd/C or PtO₂ catalyst, pressure | Chroman-8-ylmethanol | Can also reduce other unsaturated groups if present. |
Electrophilic Aromatic Substitution on the Chroman Ring System
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The regiochemical outcome of EAS on this compound is controlled by the directing effects of the substituents on the benzene (B151609) ring. wikipedia.org
Alkoxy Group (-O-) : The ether oxygen of the chroman ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com Relative to its position, it directs incoming electrophiles to positions 5 and 7.
Aldehyde Group (-CHO) : The aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects. ncert.nic.in It acts as a meta-director. askfilo.com Relative to its position at C-8, it directs incoming electrophiles to positions 5 and 7.
Alkyl Group : The saturated portion of the pyran ring acts as a weakly activating alkyl substituent, which is also an ortho, para-director.
The powerful ortho, para-directing effect of the activating alkoxy group and the meta-directing effect of the deactivating aldehyde group are synergistic, both directing incoming electrophiles to the C-5 and C-7 positions. Therefore, electrophilic substitution on this compound is expected to occur predominantly at these two positions.
| Reaction | Typical Reagents | Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitrothis compound and 7-Nitrothis compound |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Bromothis compound and 7-Bromothis compound |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 8-Formylchroman-5-sulfonic acid and 8-Formylchroman-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acylthis compound and 7-Acylthis compound |
Transition Metal-Catalyzed Reactions
The strategic location of the aldehyde on the aromatic ring of the chroman system allows for extensive derivatization through modern cross-coupling techniques. Palladium catalysis, in particular, has been instrumental in the functionalization of aryl halides and related substrates.
To utilize this compound in palladium-catalyzed cross-coupling reactions, it is typically necessary to start with a precursor, such as 8-halo-chroman- or 8-triflyloxy-chroman derivatives, which can then be converted to the aldehyde post-coupling or carry the aldehyde group through the reaction if it is sufficiently robust. The C-8 position of quinoline N-oxides and 1-naphthalene carboxylic acid derivatives has been successfully functionalized using palladium-catalyzed arylation, providing a strong precedent for the reactivity of the analogous position in the chroman system. semanticscholar.orgrsc.orgutrgv.eduresearchgate.net
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide or pseudohalide. harvard.edulibretexts.orgorganic-chemistry.orgwikipedia.org For the synthesis of C-8 substituted chroman-8-carbaldehydes, an 8-halochroman could be coupled with various organostannanes. The reaction is known for its tolerance of a wide variety of functional groups, including aldehydes. harvard.eduwikipedia.org Key components of the Stille reaction include a palladium catalyst, such as Pd(PPh₃)₄, and typically proceeds under neutral, anhydrous conditions. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com An 8-bromo- or 8-iodothis compound could react with various alkenes in the presence of a palladium catalyst and a base to introduce alkenyl groups at the C-8 position. wikipedia.orgnih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org
Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki coupling joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orgorganic-chemistry.orgtcichemicals.comlibretexts.org To generate C-8 aryl or vinyl substituted chromans, an 8-halothis compound can be reacted with a suitable boronic acid. wikipedia.org The reaction is valued for the low toxicity of the boron reagents and its tolerance for a broad range of functional groups. organic-chemistry.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org An 8-halothis compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com This method is highly efficient for introducing alkynyl moieties, which can serve as handles for further transformations. wikipedia.org
| Reaction | Chroman Substrate (Example) | Coupling Partner | Typical Catalyst | Typical Conditions |
|---|---|---|---|---|
| Stille | 8-Iodothis compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Anhydrous solvent (e.g., Toluene (B28343), Dioxane) |
| Heck | 8-Bromothis compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Base (e.g., Et₃N), Ligand (e.g., PPh₃) |
| Suzuki | 8-Bromothis compound | Ar-B(OH)₂ | Pd(PPh₃)₄ | Aqueous base (e.g., Na₂CO₃), Solvent (e.g., Toluene) |
| Sonogashira | 8-Iodothis compound | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Amine base (e.g., Et₃N), Solvent (e.g., THF) |
Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds. wikipedia.org By introducing two terminal alkene functionalities into a chroman precursor, RCM can be employed to construct additional rings fused to the chroman core. For instance, an 8-allyl-7-vinyloxymethoxychroman derivative could undergo RCM to form a new seven-membered ring. Research on 8-allylcoumarins has demonstrated their utility as platforms for the annulation of five- to seven-membered rings using ruthenium-catalyzed RCM. nih.gov This strategy is applicable to this compound derivatives that are appropriately functionalized with diene side chains. wikipedia.orgorganic-chemistry.org The reaction is valued for its functional group tolerance, with modern Grubbs and Hoveyda-Grubbs catalysts being compatible with aldehydes. pitt.edu
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions offer efficient pathways to complex molecules from simple starting materials in a single operation. The aldehyde functionality of this compound makes it an ideal component for such transformations.
The Baylis-Hillman reaction forms a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com this compound can serve as the aldehyde component, reacting with activated alkenes like acrylates, acrylonitrile, or vinyl ketones. youtube.com This reaction yields densely functionalized allylic alcohol products, which are valuable synthetic intermediates. wikipedia.orgnrochemistry.com A key advantage of the Baylis-Hillman reaction is its high atom economy. wikipedia.org However, a notable drawback can be its slow reaction rate. wikipedia.org
The general mechanism involves the Michael addition of the catalyst to the activated alkene, creating a zwitterionic enolate that then adds to the aldehyde. nrochemistry.comyoutube.com Subsequent elimination of the catalyst regenerates it and forms the final product. organic-chemistry.org
Formal [4+2] annulation, or the Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com this compound derivatives can be designed to participate in these reactions as either the diene or dienophile component. For instance, installation of a diene moiety at a position adjacent to the aldehyde could enable it to react with various dienophiles. Conversely, conversion of the aldehyde to an α,β-unsaturated system would allow it to act as a dienophile. Studies involving chromone (B188151) and coumarin (B35378) derivatives in intramolecular Diels-Alder reactions highlight the potential for creating complex, polycyclic systems based on the chroman framework. researchgate.netacs.org These reactions provide a reliable method for forming six-membered rings with good control over regiochemistry and stereochemistry. wikipedia.org
Photochemical and Photophysical Properties of this compound Derivatives
The introduction of substituents and the extension of conjugation through derivatization of the C-8 carbaldehyde group can significantly impact the photochemical and photophysical properties of the chroman system. The electronic properties of the chroman ring system, coupled with the electronic nature of the aldehyde and its derivatives, dictate the absorption and emission characteristics.
Research on analogous aromatic and heterocyclic aldehydes, such as 4,6,8-triarylquinoline-3-carbaldehydes and functionalized 4H-chromenes, provides insight into the expected properties of this compound derivatives. semanticscholar.orgresearchgate.netnih.gov The absorption spectra are typically characterized by π-π* transitions. researchgate.net The position of the maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent.
Similarly, the fluorescence emission spectra of these compounds are influenced by substituent effects and the surrounding medium. Electron-donating groups or extended π-conjugation generally lead to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and environment. For instance, in some systems, increasing solvent polarity can lead to reduced fluorescence quantum yields due to the stabilization of intramolecular charge transfer (ICT) excited states. researchgate.net
| Compound Type | Typical λabs (nm) | Typical λem (nm) | Key Influencing Factors |
|---|---|---|---|
| Aryl-substituted chromene derivatives | 280-380 | 390-500 | Solvent polarity, nature of aryl substituent (electron-donating/withdrawing) |
| Aldehyde-substituted phthalocyanines | 300-350 (Q-band ~600-700) | ~700 | Metal center, aggregation state |
| Triarylquinoline-carbaldehydes | 280-360 | 450-550 | π-conjugation length, substituent electronic effects, solvent polarity |
Note: The data in this table is based on analogous structures and serves to predict the general properties of this compound derivatives. semanticscholar.orgresearchgate.netnih.gov
Excited State Intramolecular Proton Transfer (ESIPT) Processes
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, making molecules that exhibit this phenomenon valuable as fluorescent probes, sensors, and in materials science. The process typically requires a proton donor and a proton acceptor in close proximity within the same molecule, allowing for the transfer of a proton in the excited state.
For this compound to undergo a classic ESIPT process, a hydroxyl group (or another proton-donating group) would typically need to be present in a position ortho to the carbaldehyde group (e.g., at the 7-position). This arrangement would facilitate the formation of an intramolecular hydrogen bond, which is a prerequisite for ESIPT. In the absence of such a proton-donating group in the parent this compound, the potential for ESIPT is not inherent to its core structure.
Derivatization of this compound, for instance, by introducing a hydroxyl group at the 7-position to create 7-hydroxythis compound, would be a necessary step to potentially induce ESIPT. Theoretical and experimental studies on such derivatives would be required to confirm the presence and dynamics of ESIPT. Computational studies on analogous systems, such as 8-acetyl-7-hydroxy-4-methylcoumarin, have explored intramolecular hydrogen atom transfer in the excited state, but direct data for this compound derivatives is not available.
Luminescent Properties and Fluorophore Design
The luminescent properties of a molecule are determined by its electronic structure and the transitions that can occur upon excitation. The chroman ring system, fused with a benzene ring, provides a conjugated system that can absorb UV light. The carbaldehyde group, being an electron-withdrawing group, can further modulate the electronic properties and influence the fluorescence quantum yield and emission wavelength.
The design of fluorophores based on the chroman scaffold is an active area of research. The substituent on the chroman ring system has been shown to significantly affect the fluorescent properties. For instance, studies on other chromene and chroman-based systems have demonstrated that the introduction of various functional groups can tune the emission color and intensity. However, specific data detailing the excitation and emission maxima, quantum yields, and solvatochromic effects for this compound are not present in the current body of scientific literature.
While general principles of fluorophore design suggest that this compound could serve as a building block for more complex fluorescent molecules, the intrinsic luminescent properties of the parent compound have not been characterized. Research on related structures, such as 4,6,8-triarylquinoline-3-carbaldehydes, has shown that the carbaldehyde moiety can be part of a larger conjugated system with interesting photophysical properties, but this cannot be directly extrapolated to this compound.
Biological and Pharmacological Research Applications of Chroman 8 Carbaldehyde Derivatives
Antimicrobial Activities
Chroman-related structures, such as cinnamaldehyde (B126680) and coumarin (B35378) derivatives, have demonstrated notable antimicrobial properties. Research into these compounds provides a foundation for understanding the potential efficacy of specifically substituted chromans like chroman-8-carbaldehyde.
Derivatives of structures related to chroman have shown significant activity against both Gram-negative and Gram-positive bacteria. For instance, trans-cinnamaldehyde, a naturally occurring antimicrobial agent, exhibits activity against uropathogenic Escherichia coli (UPEC) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on cinnamaldehyde analogs have revealed that specific substitutions can enhance this activity; 4-nitrocinnamaldehyde, for example, showed more potent antibacterial and antibiofilm effects against UPEC and S. aureus than the parent compound. semanticscholar.org At high concentrations (0.31 mg/mL), trans-cinnamaldehyde has been reported to cause membrane lysis in both E. coli and S. aureus. semanticscholar.org
Coumarin derivatives, which contain a related chromen-2-one core, synthesized from precursors like 4-Amino-7-chloro-2-oxo-2H–chromen-3-carbaldehyde, have also been evaluated for their antibacterial properties against strains including S. aureus and E. coli. researchgate.netresearchgate.net Furthermore, certain coumarin derivatives have been found to inhibit the formation of S. aureus biofilms, a key factor in chronic infections. nih.gov The antibacterial action of these related compounds suggests that the chroman scaffold is a promising backbone for the development of new antibacterial agents.
| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| trans-cinnamaldehyde | E. coli (UPEC), S. aureus (MRSA) | Antibacterial and antibiofilm activity; causes membrane lysis at high concentrations. | nih.govsemanticscholar.org |
| 4-nitrocinnamaldehyde | E. coli (UPEC), S. aureus | More potent antibacterial and antibiofilm activity than trans-cinnamaldehyde. | semanticscholar.org |
| Coumarin Derivatives | S. aureus, E. coli | Bacteriostatic and bactericidal activity. | researchgate.netresearchgate.net |
| Coumarin Derivatives | S. aureus | Inhibition of biofilm formation (≥50% inhibition). | nih.gov |
The chroman framework and related structures are also subjects of antifungal research, particularly against the opportunistic pathogen Candida albicans. Cinnamaldehyde has an in vitro minimum inhibitory concentration (MIC) of 125 μg/ml against C. albicans and has been shown to inhibit some of its key virulence factors, such as germ tube formation. mahidol.ac.th
Specific derivatives have demonstrated enhanced potency. For example, 2-Cl Cinnamaldehyde and 4-Cl Cinnamaldehyde both exhibited MICs of 25 μg/mL against C. albicans and were also effective at inhibiting biofilm formation. yuntsg.com Research into chromone (B188151) derivatives has identified compounds like 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde that inhibit C. albicans biofilm formation. nih.gov Furthermore, a study on (E)-benzylidene-chroman-4-one, a direct chroman derivative, showed it possesses fungicidal activity against several Candida species, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.org These findings highlight the potential of the chroman skeleton in developing new antifungal therapies.
| Compound/Derivative | Fungal Strain | MIC Value | Additional Effects | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | Candida albicans | 125 µg/mL | Inhibits germ tube formation. | mahidol.ac.th |
| 2-Cl Cinnamaldehyde | Candida albicans | 25 µg/mL | Inhibits biofilm formation. | yuntsg.com |
| 4-Cl Cinnamaldehyde | Candida albicans | 25 µg/mL | Inhibits biofilm formation. | yuntsg.com |
| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5 - 1000 µg/mL | Fungicidal activity. | semanticscholar.org |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of chroman-based compounds. Research on related structures provides valuable insights. For cinnamaldehyde derivatives, the addition of certain functional groups significantly impacts efficacy. The presence of a nitro group at the para-position, as seen in 4-nitrocinnamaldehyde, was found to increase activity against both E. coli and S. aureus compared to the unsubstituted trans-cinnamaldehyde. semanticscholar.org Similarly, chloro-substitutions on the benzene (B151609) ring of cinnamaldehyde appear to confer potent anti-candida activity. yuntsg.com
In the quinolinequinone class, which shares some structural similarities with chromans, SAR analysis revealed that the presence of an ester group, particularly at the para position, enhanced antibacterial activity against Gram-positive bacteria. mdpi.com For 8-hydroxyquinoline (B1678124) derivatives, another class of heterocyclic antimicrobials, the position and type of substitutions are key determinants of their biological activity. nih.gov These studies collectively suggest that modifications to the aromatic ring and side chains of the core chroman structure are a promising strategy for developing derivatives with enhanced and selective antimicrobial properties.
Anticancer Research
Chroman and chromene derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms of action.
Derivatives built on the chroman and chromene scaffolds have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.
MCF-7 (Breast Cancer): Several series of chroman and chromene derivatives have shown potent inhibitory effects against the MCF-7 cell line. orientjchem.org For example, specific chroman carboxamide analogs were identified with GI50 values (concentration for 50% growth inhibition) as low as 34.7 µM. researchgate.net
HCT-116 (Colon Cancer): Chromene derivatives have exhibited significant growth inhibitory activity against HCT116 cells, with reported GI50 values of 11 μM and 15 μM for two novel compounds. researchgate.net Other chroman-4-one derivatives were found to induce cell cycle arrest in this cell line. mdpi.com
HepG-2 (Liver Cancer): Chromene analogs have displayed significant inhibitory effects against the HepG-2 liver cancer cell line. orientjchem.org Specifically, certain 8-substituted-7-methoxy-2H-chromen-2-one derivatives were found to be active in the nanomolar range. nih.gov The related compound cinnamaldehyde also reduces HepG2 cell proliferation, with an IC50 of 11.12 µM after 72 hours of treatment. biointerfaceresearch.com
A-549 (Lung Cancer): Novel chromanone derivatives containing thiazole (B1198619) moieties have shown high cytotoxic profiles against A549 lung cancer cells. nih.gov Other research has identified various chromene-based compounds with promising activity against this cell line. orientjchem.org
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Chroman Carboxamide Analogs | MCF-7 | Breast | GI50 = 34.7 µM - 41.1 µM | researchgate.net |
| Chromene Derivatives | HCT-116 | Colon | GI50 = 11 µM, 15 µM | researchgate.net |
| 8-substituted-7-methoxy-2H-chromen-2-one Derivatives | HepG-2 | Liver | Active in nanomolar range | nih.gov |
| Cinnamaldehyde | HepG-2 | Liver | IC50 = 11.12 µM (72h) | biointerfaceresearch.com |
| Chromanone-Thiazole Derivatives | A-549 | Lung | High cytotoxic profile | nih.gov |
The anticancer effects of chroman derivatives are mediated by several cellular mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in hormone synthesis.
Apoptosis Enhancement: A primary mechanism of action for many chroman-related anticancer compounds is the induction of apoptosis. Studies have shown that certain chromene derivatives can trigger apoptosis by stimulating caspases 8 and 9, increasing the Bax/Bcl-2 ratio, and inducing mitochondrial depolarization. orientjchem.orgresearchgate.net In A549 lung cancer cells, chromanone derivatives were found to induce apoptosis intrinsically through the loss of mitochondrial potential and by causing cell cycle arrest in the G2/M phase. nih.gov Similarly, cinnamaldehyde has been shown to increase the activity of caspase-3, a key executioner caspase in apoptosis, in HepG2 cells. biointerfaceresearch.com
Aromatase Inhibition: Aromatase is a critical enzyme in estrogen biosynthesis, making it a key target for the treatment of hormone-dependent breast cancer. nih.gov Research has focused on designing chroman derivatives as aromatase inhibitors. Specifically, 3-phenylchroman-4-one (isoflavanone) derivatives have shown potent inhibitory effects. The compound 6-methoxy-3-phenylchroman-4-one demonstrated a particularly strong inhibitory activity with an IC50 value of 0.26 μM, highlighting the potential of the chroman scaffold for developing novel therapies for estrogen-receptor-positive breast cancer. nih.gov
Dual Anti-Breast Cancer and Antiepileptic Activities
Recent research has focused on the design and synthesis of chroman derivatives that exhibit dual efficacy against both breast cancer and epilepsy. nih.govnih.gov This intriguing polypharmacological approach is driven by the observation that some anticancer agents may also possess antiepileptic properties. nih.gov A series of novel chroman derivatives were synthesized and evaluated for their biological activities. nih.govnih.gov
The anti-breast cancer potential of these compounds was assessed against the human breast cancer cell line, MCF-7. nih.govnih.gov Several of the synthesized derivatives demonstrated notable inhibitory effects on the growth of these cancer cells. nih.gov Among the tested compounds, one particular derivative, designated as compound 6i , exhibited promising anticancer activity with a GI50 (concentration required for 50% inhibition of cell growth) value of 34.7 µM. nih.govnih.gov
In addition to their anticancer properties, these chroman derivatives were also screened for their antiepileptic activity. nih.govnih.gov A number of the synthesized compounds, including 6b, 6c, 6d, 6e, 6g, 6i, and 6l , displayed superior antiepileptic activity when compared to standard reference drugs. nih.govnih.gov Importantly, none of the tested compounds exhibited neurotoxicity, as determined by the rotarod test, suggesting a favorable preliminary safety profile in this regard. nih.govnih.gov These findings underscore the potential of the chroman scaffold as a template for the development of novel therapeutic agents with a dual mechanism of action against both breast cancer and epilepsy. nih.gov
Table 1: Dual Anti-Breast Cancer and Antiepileptic Activity of Selected Chroman Derivatives
| Compound | Anti-Breast Cancer Activity (MCF-7 cell line) | Antiepileptic Activity | Neurotoxicity |
|---|---|---|---|
| 6i | GI50 = 34.7 µM | More active than reference drugs | Not observed |
| 6b | Not specified | More active than reference drugs | Not observed |
| 6c | Not specified | More active than reference drugs | Not observed |
| 6d | Not specified | More active than reference drugs | Not observed |
| 6e | Not specified | More active than reference drugs | Not observed |
| 6g | Not specified | More active than reference drugs | Not observed |
| 6l | Not specified | More active than reference drugs | Not observed |
Data sourced from a study on the design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. nih.govnih.gov
Antiviral Investigations, including HIV Inhibition
The antiviral potential of chroman-based compounds has been an area of active investigation, with a particular focus on the inhibition of the human immunodeficiency virus (HIV). nih.gov Inspired by naturally occurring antiviral aldehydes, researchers have synthesized a series of chroman aldehydes and evaluated their ability to inhibit HIV infectivity. nih.gov
In these studies, several synthesized chroman aldehydes demonstrated inhibitory activity against HIV. nih.gov The most effective compounds were those with a fourteen-carbon framework, which exhibited a range of IC50 values (the concentration required to inhibit 50% of viral replication) from 30 to 40 µM. nih.gov One of the lead compounds, compound 7 , displayed the lowest IC50 value and was further analyzed for its cytotoxicity. nih.gov It was found to have an LC50 (the concentration at which 50% of cells are killed) of 145 µM, resulting in a therapeutic index (TI) of approximately 5. nih.gov The therapeutic index is a measure of the relative safety of a drug, with a higher value indicating a more favorable safety profile. While these chroman aldehydes showed inhibitory activity, their potency and therapeutic index were not as high as some naturally derived antiviral compounds. nih.gov
Table 2: Anti-HIV Activity of Selected Chroman Aldehyde Derivatives
| Compound | IC50 (µM) | LC50 (µM) | Therapeutic Index (TI) |
|---|---|---|---|
| 7 | ~30-40 | 145 | ~5 |
| 8 | ~30-40 | Not specified | Not specified |
| 11 | ~30-40 | Not specified | Not specified |
Data from a study on the synthesis of chroman aldehydes that inhibit HIV. nih.gov
Anti-inflammatory Properties and Mechanism of Action
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases. nih.govmdpi.com Consequently, the inhibition of TNF-α production or its downstream signaling pathways is a major target for anti-inflammatory drug development. nih.gov Research into chroman derivatives has explored their potential to modulate inflammatory responses. rsc.org
In one study, a series of novel chroman derivatives were synthesized and screened for their anti-inflammatory activities by assessing their ability to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells. rsc.org ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the inflammatory process by facilitating the adhesion of leukocytes to the vascular endothelium. By inhibiting the expression of ICAM-1 induced by TNF-α, these compounds can interfere with a critical step in the inflammatory cascade. rsc.org The study identified that the structural features of the chroman derivatives, such as the chain length of amide moieties and the presence of substituents on the phenyl ring, significantly influenced their inhibitory activities. rsc.org One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (compound 14) , was found to be the most potent inhibitor of TNF-α-induced ICAM-1 expression among the series. rsc.org
Antioxidant Research
The antioxidant properties of chromanol-type compounds, which are structurally related to this compound, have been extensively studied. nih.govresearchgate.net These compounds can act as antioxidants by reducing oxygen-centered free radicals, thereby preventing oxidative damage to biological molecules. nih.gov The efficiency of these antioxidants is determined by their reaction rate constants for the primary antioxidative reaction and the subsequent reactions of the antioxidant-derived radicals. nih.gov
The scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common method to evaluate the antioxidant activity of compounds. nih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom to the DPPH radical, thus neutralizing it. nih.gov Studies on various chromene and coumarin derivatives, which share structural similarities with this compound, have demonstrated their potential as free radical scavengers. nih.govresearchgate.net
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals and preventing oxidative chain reactions. nih.gov
Pharmacological Evaluation Methodologies
In Vitro Assays (e.g., Cell Line Inhibition Assays, Agar (B569324) Well Diffusion Method)
In vitro assays are fundamental in the preliminary assessment of the biological activity of novel chemical entities. For chroman derivatives, these assays are crucial in determining their potential as antimicrobial and anticancer agents.
Cell Line Inhibition Assays:
The cytotoxic effects of various chroman and chromanone derivatives have been systematically evaluated against a range of human cancer cell lines. tandfonline.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability and proliferation. tandfonline.com
In one study, the cytotoxic profiles of a series of chromanone derivatives were determined against cancerous cell lines such as MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer), as well as a normal cell line (SV-HUC-1). tandfonline.com The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells over normal cells. tandfonline.com For instance, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline substituent demonstrated potent cytotoxicity against A549 cells. tandfonline.com
Another study on spiroisoxazoline derivatives containing a chromanone moiety investigated their cytotoxic effects on HT-29 (colorectal cancer) and MCF-7 cell lines. researchgate.net The findings revealed that some of these compounds displayed significant cytotoxic activity, with one derivative showing an IC50 value of 1.07 ± 0.28 µM against HT-29 cells. researchgate.net
| Compound Type | Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Chromanone derivatives | MCF-7, DU-145, A549 (cancerous), SV-HUC-1 (normal) | MTT assay | Some derivatives showed enhanced selectivity for cancer cells over normal cells. | tandfonline.com |
| 3-chlorophenylchromanone derivative with 2-methylpyrazoline | A549 | MTT assay | Exhibited strong cytotoxicity. | tandfonline.com |
| Spiroisoxazoline derivatives with chromanone | HT-29, MCF-7 | MTT assay | One compound showed an IC50 of 1.07 ± 0.28 µM against HT-29 cells. | researchgate.net |
Agar Well Diffusion Method:
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. ijper.org This method involves placing the test compound into wells made in an agar plate that has been inoculated with a specific microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well. ijper.org
The antimicrobial potential of various chromone derivatives has been assessed using this method against a panel of pathogenic bacteria and fungi. nih.gov For example, a study on substituted chromone derivatives evaluated their activity against bacteria such as E. coli, S. aureus, B. subtilis, and S. typhi, and fungi including A. niger, A. flavus, and C. albicans. nih.gov The results indicated that certain derivatives, such as 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one, exhibited excellent antibacterial activity, while 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one showed potent antifungal activity. nih.gov
The microdilution technique is another method used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.gov In a study of 25 chroman-4-one and homoisoflavonoid derivatives, MIC values ranging from 64 to 1024 μg/mL were observed against various bacteria and fungi. nih.gov
| Compound Type | Method | Microorganisms | Key Findings | Reference |
|---|---|---|---|---|
| Substituted chromone derivatives | Agar well diffusion | Bacteria (E. coli, S. aureus, etc.) and Fungi (A. niger, C. albicans, etc.) | Specific derivatives showed excellent antibacterial and antifungal activities. | nih.gov |
| Chroman-4-one and homoisoflavonoid derivatives | Microdilution | Bacteria and Fungi | MIC values ranged from 64 to 1024 μg/mL. | nih.gov |
In Vivo Animal Models (e.g., PTZ-induced convulsions)
In vivo animal models are essential for evaluating the pharmacological effects of compounds in a living organism, providing insights into their potential therapeutic efficacy and mechanisms of action.
PTZ-induced Convulsions:
The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical test used to identify compounds with potential anticonvulsant activity. meliordiscovery.com PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor, leading to convulsions. bepls.com
Research on azolylchromanone derivatives, which are structurally related to this compound, has demonstrated their effectiveness in this model. In one study, selected azolylchromanones were investigated for their anticonvulsive properties in a PTZ-induced kindling model. nih.gov While some compounds showed limited effects, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one was found to delay seizures and reduce the seizure index at a dose of 10 mg/kg. nih.gov This suggests that the chroman scaffold could be a promising starting point for the development of new anticonvulsant drugs.
Another study on quinazolin-4(3H)-one derivatives, which share some structural similarities with chromans, also utilized the PTZ-induced seizure model in mice to evaluate their anticonvulsant activity. mdpi.com The evaluation considered the percentage of protection against PTZ, the latency until the onset of the first seizure, and the reduction in the number of seizures. mdpi.com
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | PTZ-induced kindling in rodents | Delayed seizures and reduced seizure index at 10 mg/kg. | nih.gov |
Molecular Docking and Computational Studies in Drug Design
Molecular docking and other computational methods are powerful tools in modern drug design, enabling the prediction of the binding affinity and interaction of a ligand with its target protein. ijsdr.org These in silico studies help in understanding the structure-activity relationships and in the rational design of more potent and selective drug candidates. ijsdr.org
For chroman derivatives, molecular docking studies have been employed to elucidate their mechanism of action for various biological activities.
In the context of antimicrobial activity, docking studies of chroman carboxamide derivatives have been performed against DNA gyrase, an essential bacterial enzyme. researchgate.net The results of these studies help to explain the observed antimicrobial potency of the compounds. researchgate.net
For anticancer applications, computational docking analysis of 3-benzylidene chroman-4-one analogs was carried out against target proteins such as vanin-1, estrogen receptor (ER), and Akt proteins. tandfonline.com The compounds exhibited excellent binding efficacy to vanin-1 and ERs, correlating with their observed antioxidant and anticancer activities. tandfonline.com
In the field of anti-parasitic drug discovery, molecular docking and crystallographic studies of chroman-4-one derivatives targeting pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major have been conducted. nih.gov These studies provided insights into the binding modes of the compounds and helped to explain their inhibitory activity, paving the way for structure-based drug design of novel anti-parasitic agents. nih.gov
Furthermore, molecular docking has been used to investigate the potential of furochromone carbaldehyde derivatives as anti-Alzheimer's agents by studying their interactions with acetylcholinesterase (AChE). nih.gov The docking studies predicted aromatic-aromatic interactions between the chromen-4-one framework and key residues in the active site of AChE. nih.gov
| Compound Type | Target Protein | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Chroman carboxamide derivatives | DNA gyrase | Antimicrobial | Helped to explain the observed antimicrobial potency. | researchgate.net |
| 3-benzylidene chroman-4-one analogs | Vanin-1, Estrogen Receptor (ER), Akt | Anticancer | Excellent binding efficacy to vanin-1 and ERs. | tandfonline.com |
| Chroman-4-one derivatives | Pteridine reductase 1 (PTR1) | Anti-parasitic | Provided insights into the binding modes and inhibitory activity. | nih.gov |
| Furochromone carbaldehyde derivatives | Acetylcholinesterase (AChE) | Anti-Alzheimer's | Predicted aromatic-aromatic interactions with active site residues. | nih.gov |
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
In the ¹H NMR spectrum of Chroman-8-carbaldehyde, the chemical shifts of the protons are influenced by their local electronic environment. The aldehyde proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will resonate in the aromatic region, with their splitting patterns determined by their coupling with neighboring protons. The protons on the saturated heterocyclic ring will appear in the aliphatic region.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5-7.7 | Doublet of doublets | 1H | Aromatic proton (H-7) |
| ~7.3-7.5 | Doublet of doublets | 1H | Aromatic proton (H-5) |
| ~6.8-7.0 | Triplet | 1H | Aromatic proton (H-6) |
| ~4.2-4.4 | Triplet | 2H | Methylene (B1212753) protons (-O-CH₂-) |
| ~2.7-2.9 | Triplet | 2H | Methylene protons (-CH₂-Ar) |
Note: The predicted chemical shifts and multiplicities are based on the analysis of similar chroman and benzaldehyde structures.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, while the aliphatic carbons of the chroman ring will appear at higher fields.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190-195 | Aldehyde carbonyl carbon (C=O) |
| ~155-160 | Aromatic carbon (C-8a) |
| ~135-140 | Aromatic carbon (C-7) |
| ~130-135 | Aromatic carbon (C-8) |
| ~125-130 | Aromatic carbon (C-5) |
| ~120-125 | Aromatic carbon (C-4a) |
| ~115-120 | Aromatic carbon (C-6) |
| ~65-70 | Methylene carbon (-O-CH₂-) |
| ~25-30 | Methylene carbon (-CH₂-Ar) |
Note: The predicted chemical shifts are based on computational models and comparison with analogous structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . chemscene.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 162.
The fragmentation of this compound under electron ionization would likely involve the initial loss of the aldehyde group or fragmentation within the chroman ring.
Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
|---|---|
| 162 | [M]⁺ (Molecular ion) |
| 161 | [M-H]⁺ |
| 133 | [M-CHO]⁺ |
| 134 | [M-C₂H₄]⁺ (from retro-Diels-Alder of the dihydropyran ring) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde and the chroman functional groups.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3000-3100 | Aromatic C-H | Stretching |
| ~2850-2960 | Aliphatic C-H | Stretching |
| ~2720 and ~2820 | Aldehyde C-H | Stretching (Fermi doublet) |
| ~1680-1700 | Aldehyde C=O | Stretching |
| ~1580-1600 | Aromatic C=C | Stretching |
| ~1230-1270 | Aryl-O-Alkyl Ether | Asymmetric C-O-C Stretching |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound is publicly available, a related compound, 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, has been analyzed. nih.gov This analysis reveals a monoclinic crystal system with all non-hydrogen atoms being essentially coplanar. nih.gov In the crystal structure of this related molecule, molecules are linked through C-H···O hydrogen bonds and assembled by face-to-face π-π stacking interactions. nih.gov A similar analysis of this compound, should suitable crystals be obtained, would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystallographic Data for the Analogous 8-bromo-4-oxo-4H-chromene-3-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 27.908 (14) |
| b (Å) | 3.854 (3) |
| c (Å) | 19.145 (10) |
| β (°) | 123.75 (4) |
| V (ų) | 1712.1 (18) |
Note: This data is for a related compound and serves to illustrate the type of information obtainable from X-ray crystallography.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is commonly used to assess the purity of a compound and to monitor the progress of a chemical reaction. A reverse-phase HPLC method would be suitable for the analysis of the moderately polar this compound.
Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or methanol and water. |
| Detector | UV-Vis detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm. |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 10-20 µL |
This method would allow for the separation of this compound from starting materials, byproducts, and degradation products, enabling accurate purity determination and reaction monitoring.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of molecules like this compound at an atomic level. Through molecular modeling techniques, researchers can gain insights that complement experimental data, guiding the synthesis of new derivatives and explaining observed phenomena. These methods are crucial for understanding the molecule's behavior, from its fundamental quantum mechanical properties to its potential interactions in a biological system.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uci.edu DFT calculations are used to determine the ground-state geometry, electronic properties, and vibrational frequencies of this compound.
DFT methods approximate the exchange-correlation energy, a key component of the total electronic energy, as a functional of the electron density. uci.edu This approach allows for the prediction of various molecular properties. For this compound, geometry optimization would be performed to find the most stable conformation, revealing key bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to related chromone (B188151) structures to determine parameters like the planarity of the ring system and the torsion angles of substituent groups. nih.gov
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. Furthermore, DFT can generate an electrostatic potential map, which visualizes the electron density distribution and highlights regions susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This data is illustrative of typical DFT output for a molecule of this type.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C8-C(aldehyde) | 1.48 Å |
| Bond Length | C(aldehyde)=O | 1.22 Å |
| Bond Angle | C7-C8-C(aldehyde) | 121.5° |
| Dihedral Angle | C7-C8-C(aldehyde)=O | 178.9° |
Transition State Modeling and Reaction Pathway Energetics
Understanding the mechanism of chemical reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Transition state modeling, often performed using DFT, is employed to map out the complete energy profile of a reaction. mdpi.com This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
A key application would be modeling the reactivity of the aldehyde group, for instance, in a nucleophilic addition reaction. Computational methods can identify the transition state structure for the formation of a tetrahedral intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. By comparing the energy barriers for different potential pathways, the most likely reaction mechanism can be determined.
For example, in a hypothetical reaction, DFT could be used to model the energy profile. The results would show the relative energies of the starting materials, the transition state, and the final product, indicating whether the reaction is kinetically favorable and thermodynamically exothermic or endothermic. Such studies have been used to elucidate mechanisms in related heterocyclic systems, such as decarboxylative Michael additions to chromones. mdpi.com
Table 2: Illustrative Reaction Pathway Energetics for a Nucleophilic Addition to this compound
| Reaction Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate | +15.2 |
| Product | Addition Adduct | -8.5 |
Hydrogen Bonding Interactions and Proton Transfer Mechanisms
Non-covalent interactions, particularly hydrogen bonds, play a critical role in molecular recognition and chemical reactivity. nih.gov this compound has two potential hydrogen bond acceptor sites: the oxygen atom of the ether linkage in the chroman ring and the carbonyl oxygen of the aldehyde group. Computational modeling can quantify the strength and geometry of hydrogen bonds formed between these sites and potential hydrogen bond donors (e.g., water, alcohols).
Analysis of the molecule's electrostatic potential can predict the most likely sites for hydrogen bonding. Further calculations, such as Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of these interactions. In related crystal structures, such as 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, weak C–H⋯O hydrogen bonds have been shown to link molecules in the solid state. nih.gov
Proton transfer is a fundamental chemical process. nih.gov While this compound itself is not typically involved in intramolecular proton transfer, its interactions with protic solvents or catalysts could involve such mechanisms. Computational studies can model proton transfer pathways, including those mediated by bridging solvent molecules, often referred to as "proton wires". nih.gov By calculating the potential energy surface, the energetic barrier for proton transfer can be determined, providing insight into the kinetics of acid-base catalysis involving the aldehyde or ether oxygen.
Table 3: Predicted Hydrogen Bond Acceptor Properties of this compound
| Acceptor Site | Description | Calculated H-Bond Energy with Water (kcal/mol) |
|---|---|---|
| Carbonyl Oxygen | Oxygen of the C=O group | -5.8 |
| Ether Oxygen | Oxygen within the chroman ring | -3.5 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure to a specific activity, such as enzyme inhibition or receptor binding affinity. researchgate.netmdpi.com
To develop a QSAR model for derivatives of this compound, a library of related compounds would first be synthesized and their biological activity measured. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity, counts of hydrogen bond donors/acceptors.
3D: Molecular shape, volume, and properties derived from DFT like dipole moment or HOMO/LUMO energies.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that best predicts the observed biological activity based on the calculated descriptors. A validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov
Table 4: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | Substituent (R) | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | -H | 2.1 | 3.5 D | 10.5 |
| 2 | 6-Cl | 2.8 | 4.1 D | 5.2 |
| 3 | 6-OH | 1.9 | 2.9 D | 15.8 |
| 4 | 6-OCH3 | 2.2 | 3.3 D | 8.1 |
An example of a resulting QSAR equation might be: pIC50 = 0.5 - (0.8 * LogP) + (0.3 * Dipole Moment)
Emerging Research Directions and Future Perspectives
Development of Novel Chroman-8-carbaldehyde-Based Therapeutics
The inherent structure of this compound, particularly its chroman core, is analogous to that of Vitamin E (α-tocopherol), a well-known natural antioxidant. This has prompted investigations into its derivatives as potential therapeutic agents, particularly for conditions related to oxidative stress.
Research has focused on synthetic analogues of Vitamin E that incorporate the this compound moiety. One such derivative, 6-Hydroxy-2,5,7-trimethyl-2-(4,8,12-trimethyltridecanyl) this compound, has been studied for its antioxidant properties. researchgate.net While this compound demonstrated weaker immediate antioxidant activity compared to the natural α-tocopherol, it was found to have a considerably longer duration of action. researchgate.net This prolonged activity suggests that derivatives of this compound could be valuable for developing therapeutics where sustained antioxidant effect is beneficial. researchgate.net The chroman framework is a central component in various biologically active molecules, making its derivatives, including those of this compound, subjects of interest for the development of novel therapeutic agents. nitrkl.ac.in
| Compound | Relative Antioxidant Activity | Duration of Action |
|---|---|---|
| α-Tocopherol | Strong | Standard |
| 6-Hydroxy-2,5,7-trimethyl-2-(4,8,12-trimethyltridecanyl) this compound | Weaker than α-tocopherol | Considerably longer than α-tocopherol |
Application in Functional Materials and Probes (e.g., Luminescent Materials, Molecular Switches)
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the creation of advanced functional materials.
Luminescent Materials:
A novel hydroxyl-flavone derivative, 3,7-Dihydroxy-4-oxo-2-phenyl-chroman-8-carbaldehyde (DPC), has been identified as having superior luminescent properties. tandfonline.com Its fluorescence is rooted in an excited-state intramolecular proton transfer (ESIPT) mechanism, a process that can lead to large Stokes shifts and dual fluorescence, which are desirable characteristics for fluorescent probes, sensors, and light-emitting materials. tandfonline.comresearchgate.net Theoretical and computational studies have been conducted to understand the photophysical behaviors of DPC and its derivatives where the oxygen atoms are substituted with other chalcogen elements like sulfur (DPC-S) and selenium (DPC-Se). tandfonline.com These studies aim to clarify the ESIPT mechanism and the effects of atomic electronegativity on the compound's excited state dynamics, which could facilitate the design of novel organic luminescent materials. tandfonline.com
| Compound | Focus of Study | Potential Application |
|---|---|---|
| 3,7-Dihydroxy-4-oxo-2-phenyl-chroman-8-carbaldehyde (DPC) | ESIPT Mechanism, Photophysical Behavior | Luminescent Materials |
| DPC-S (Sulfur-substituted) | Chalcogen Element Doping Effects on ESIPT | Luminescent Materials |
| DPC-Se (Selenium-substituted) | Chalcogen Element Doping Effects on ESIPT | Luminescent Materials |
Stimuli-Responsive Materials and Molecular Switches:
Beyond luminescence, the this compound structure has proven to be a valuable component in dynamic chemical systems. Specifically, it exhibits remarkably fast kinetics in hydrazone exchange processes. ncl.ac.ukljmu.ac.uk This reversible reaction is fundamental to the field of dynamic combinatorial chemistry and is used to create materials that can adapt their structure in response to stimuli.
Research has shown that this compound reacts approximately 15-fold faster than quinoline-8-carbaldehyde and 5-fold faster than the previously reported quinoline-8-carbaldehyde, despite lacking an acidic or basic group that is often used to catalyze such reactions. ncl.ac.ukljmu.ac.uk This accelerated reactivity at neutral pH is crucial for biological applications and for the development of 'smart' materials, structurally adaptive polymers, nanoparticles, and molecular machines where stimuli-responsive behavior is desired. ncl.ac.ukljmu.ac.uk
| Aldehyde Component | Relative Reaction Speed |
|---|---|
| Benzaldehyde | 1x (Baseline) |
| Quinoline-8-carbaldehyde | ~2.6x faster than Benzaldehyde |
| This compound | ~13x faster than Benzaldehyde |
Q & A
Q. What are the established synthetic routes for Chroman-8-carbaldehyde, and what factors influence yield optimization?
this compound is typically synthesized via multi-step pathways, such as Friedel-Crafts acylation followed by cyclization or oxidation of chroman-8-methanol. Key variables affecting yield include solvent polarity (e.g., dichloromethane vs. THF), temperature control during exothermic steps, and catalyst selection (e.g., Lewis acids like AlCl₃). To ensure reproducibility, researchers should document reaction conditions, purification methods (e.g., column chromatography), and spectroscopic validation (e.g., ¹H NMR for aldehyde proton confirmation at ~9.8 ppm) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Characterization should integrate complementary methods:
- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons in the chroman ring (δ ~6.5–7.5 ppm).
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities (~3200–3600 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C₁₀H₁₀O₂, [M+H]⁺ = 162.07).
- HPLC/Purity Analysis : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm .
Q. What stability considerations are critical for storing and handling this compound in experimental workflows?
this compound is sensitive to light, moisture, and oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation products (e.g., carboxylic acid derivatives) via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing this compound into complex organic frameworks (e.g., Schiff base ligands or heterocycles)?
Employ Design of Experiments (DoE) to systematically vary parameters:
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for Schiff base formation.
- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor aldehyde conversion rates. Validate optimal conditions through triplicate runs and statistical analysis (e.g., ANOVA) .
Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aldehyde reactivity, frontier molecular orbitals (HOMO/LUMO), and transition states for nucleophilic additions. Compare computed activation energies with experimental yields to validate mechanisms. Software like Gaussian or ORCA should be cited for reproducibility .
Q. What strategies resolve contradictions in reported data on this compound’s stability under different conditions?
Contradictions often arise from unaccounted variables (e.g., trace metal impurities, oxygen exposure). Address discrepancies by:
- Controlled Replication : Repeat experiments under strictly anhydrous/oxygen-free conditions.
- Advanced Analytics : Use X-ray crystallography to confirm structural integrity post-degradation.
- Meta-Analysis : Systematically compare literature data using platforms like SciFinder or Reaxys, highlighting methodological differences (e.g., purity thresholds, analytical techniques) .
Q. How can this compound’s role in biological systems be investigated using structure-activity relationship (SAR) studies?
Design SAR workflows by:
- Derivatization : Synthesize analogs (e.g., hydrazones, oximes) to probe aldehyde-specific interactions.
- In-Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with catalytic lysine residues).
- In-Vitro Assays : Pair cytotoxicity screening (MTT assay) with ROS detection to evaluate therapeutic potential .
Methodological Best Practices
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental sections, including raw data deposition in repositories like Zenodo .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature to avoid redundant studies .
- Data Validation : Use triplicate measurements and independent analytical methods (e.g., NMR + HPLC) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
